molecular formula C21H18FN3O3S B2861786 N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-37-1

N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2861786
M. Wt: 411.45
InChI Key: LBIYIFLLRAHDKN-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .


Synthesis Analysis

Thiazoles can be synthesized through the reaction of α-haloketones and thioamides. In the pharmaceutical industry, thiazoles are often synthesized through Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones, thioamides, and a dehydrogenation agent .


Molecular Structure Analysis

The molecular structure of thiazoles includes a five-membered ring containing one nitrogen atom and one sulfur atom. The presence of these heteroatoms in the ring contributes to the chemical properties of thiazoles .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions. The reactivity of a thiazole can be influenced by the presence of substituents on the ring .


Physical And Chemical Properties Analysis

Thiazoles are typically yellowish or colorless liquids that have a pyridine-like odor. They are polar due to the presence of nitrogen and sulfur atoms in the ring, and they can participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Antimicrobial Study

  • Fluoroquinolone-based 4-thiazolidinones have been synthesized from a lead molecule involving reactions with thionyl chloride and hydrazine hydrate, followed by condensation and reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, showing antifungal and antibacterial activities (Patel & Patel, 2010).

Synthesis and Cytotoxic Activity

  • Pyrazolo[1,5-a]pyrimidines and Schiff bases , derived from the reaction of specific carboxamides with ethyl acetoacetate and other compounds, were evaluated for cytotoxicity against human cancer cell lines, highlighting the synthesis route's relevance for generating potentially bioactive molecules (Hassan et al., 2015).

Fluorescent Dyes Development

  • Research on N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes demonstrates the utility of structural manipulation in creating compounds with specific optical properties, useful in materials science and bioimaging (Witalewska et al., 2019).

Structural Characterization

  • The synthesis and characterization of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea show the importance of X-ray diffraction and quantum chemical calculations in understanding the molecular structure and properties of novel compounds (Saeed et al., 2010).

Safety And Hazards

Like all chemicals, handling thiazoles should be done with appropriate safety precautions. Some thiazoles may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Thiazoles and their derivatives continue to be a topic of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds .

properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-28-15-7-5-12(6-8-15)19(26)25-21-24-18-16(9-10-17(18)29-21)20(27)23-14-4-2-3-13(22)11-14/h2-8,11,16H,9-10H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIYIFLLRAHDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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